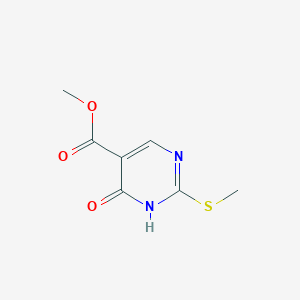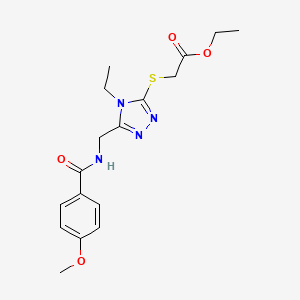
Isochinolin-7-amin Dihydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isoquinolin-7-amine dihydrochloride is a chemical compound belonging to the class of isoquinolines, which are nitrogen-containing heterocyclic compounds Isoquinolines are known for their wide range of biological activities and are found in many natural alkaloids
Wissenschaftliche Forschungsanwendungen
Isoquinolin-7-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex isoquinoline derivatives.
Biology: Isoquinoline derivatives are studied for their potential as enzyme inhibitors and receptor antagonists.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
Mode of Action
It is known that isoquinoline derivatives can interact with dna by intercalation between adjacent base pairs, inhibiting transcription and translation to rna . This interaction can lead to changes in cellular processes, potentially affecting cell growth and division .
Biochemical Pathways
Isoquinolin-7-amine dihydrochloride may affect various biochemical pathways due to its potential interaction with DNA The specific pathways affected would depend on the primary targets of the compound, which, as mentioned earlier, are not well-documented
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant . . These properties suggest that Isoquinolin-7-amine dihydrochloride could have good bioavailability.
Result of Action
Given its potential interaction with dna, it could potentially affect cell growth and division
Action Environment
Environmental factors can influence the action, efficacy, and stability of Isoquinolin-7-amine dihydrochloride. For instance, exposure to light and heat could potentially affect the stability of the compound Additionally, the pH and composition of the biological environment could influence the compound’s action and efficacy
Biochemische Analyse
Biochemical Properties
Isoquinolines are known to interact with various enzymes, proteins, and other biomolecules These interactions can influence the biochemical reactions in which Isoquinolin-7-amine dihydrochloride may be involved
Cellular Effects
Isoquinoline alkaloids, which are structurally similar, have been reported to exhibit potent broad-spectrum anticancer activity . They can influence cell function by arresting the cell cycle and inducing apoptosis
Molecular Mechanism
Isoquinolines can be considered as 10-electron π-aromatic and delocalized systems . They can undergo quaternization and conversion to N-oxides . These properties might influence how Isoquinolin-7-amine dihydrochloride interacts with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression.
Metabolic Pathways
Isoquinolines are known to be involved in various metabolic pathways . They can interact with enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
It is known that the transport and distribution of drugs can be influenced by various factors, including the presence of transporters or binding proteins .
Subcellular Localization
The subcellular localization of a compound can affect its activity or function . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of isoquinolin-7-amine dihydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials. This reaction proceeds under acidic conditions to form the isoquinoline core . Another method involves the use of palladium-catalyzed coupling reactions, where o-iodobenzaldehyde and terminal acetylenes are used, followed by cyclization .
Industrial Production Methods: Industrial production of isoquinolin-7-amine dihydrochloride often employs scalable and efficient synthetic routes. These methods may include the use of microwave irradiation to accelerate the reaction process and improve yields. Additionally, environmentally friendly approaches, such as catalyst-free processes in water, are being explored to minimize the environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: Isoquinolin-7-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve hydrogenation using catalysts such as palladium on carbon.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Isoquinolin-7-one derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: N-alkyl or N-acyl isoquinoline derivatives.
Vergleich Mit ähnlichen Verbindungen
Isoquinolin-7-amine dihydrochloride can be compared with other isoquinoline derivatives, such as:
Isoquinoline: The parent compound, which lacks the amine group at the 7-position.
Tetrahydroisoquinoline: A reduced form of isoquinoline with additional hydrogen atoms.
Papaverine: A naturally occurring isoquinoline alkaloid with vasodilatory properties.
Uniqueness: Isoquinolin-7-amine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and industrial applications .
Eigenschaften
IUPAC Name |
isoquinolin-7-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2.2ClH/c10-9-2-1-7-3-4-11-6-8(7)5-9;;/h1-6H,10H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFMPCNJFSHIRSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN=C2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-{[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}phenyl)acetamide](/img/structure/B2488258.png)
![N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]-3,5-dimethylbenzamide](/img/structure/B2488259.png)


![[5-(3-Chlorophenyl)-7-{[(2-fluorophenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2488264.png)
![3-[4-(3-chlorophenyl)piperazine-1-carbonyl]-6-(2-methylpropyl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione](/img/structure/B2488265.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2488266.png)



![5-chloro-2-methoxy-N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2488271.png)
![methyl 2-[8-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate](/img/structure/B2488273.png)
